molecular formula C13H12ClNO B1332019 4-Benzyloxy-3-chloroaniline CAS No. 59404-86-3

4-Benzyloxy-3-chloroaniline

Cat. No.: B1332019
CAS No.: 59404-86-3
M. Wt: 233.69 g/mol
InChI Key: WOWKZTBVWKKGJV-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chloroaniline is an organic compound with the molecular formula C13H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a benzyloxy group at the 4-position and a chlorine atom at the 3-position. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

4-Benzyloxy-3-chloroaniline is primarily used in the preparation of potent and selective inhibitors for UBLCP1 proteasome phosphatase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation, cell cycle regulation, and stress response in cells .

Mode of Action

It is known to interact with its target, the ublcp1 proteasome phosphatase, potentially inhibiting its activity . This inhibition could lead to an accumulation of proteins marked for degradation, affecting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inhibiting the UBLCP1 proteasome phosphatase, this compound disrupts the normal protein degradation process, which can lead to alterations in cell cycle progression, signal transduction, and stress response.

Result of Action

The inhibition of UBLCP1 proteasome phosphatase by this compound can lead to a variety of molecular and cellular effects. These may include alterations in protein levels, disruptions in cell cycle progression, and changes in cellular stress responses . The compound has been used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-3-chloroaniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with UBLCP1 proteasome phosphatase, a key enzyme involved in protein degradation pathways . The interaction between this compound and UBLCP1 proteasome phosphatase is characterized by the compound’s ability to bind to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death. Additionally, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as UBLCP1 proteasome phosphatase, inhibiting their activity . This binding can lead to conformational changes in the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro studies has revealed sustained inhibition of target enzymes and persistent effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with target biomolecules and determine its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyloxy-3-chloroaniline typically involves the reduction of 4-benzyloxy-3-chloronitrobenzene. One common method is the reduction using stannous chloride (SnCl2), which provides high yield and purity . Other methods include:

Industrial Production Methods

For large-scale production, the reduction of 4-benzyloxy-3-chloronitrobenzene using stannous chloride is preferred due to its safety and efficiency. This method avoids the use of hazardous hydrogenation conditions and ensures the final product is free of tin residues .

Properties

IUPAC Name

3-chloro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWKZTBVWKKGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361497
Record name 4-Benzyloxy-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59404-86-3
Record name 4-Benzyloxy-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-chloroaniline
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Synthesis routes and methods I

Procedure details

The 4-benzyloxy-3-chloroaniline was prepared from 3-chloro-4hydroxybenzoic acid using the same procedure described for the preparation of 4-benzyloxy-2-chloroaniline (Scheme 3). 1H NMR (300 MHz, CDCl3) δ:7.35 (m, 5 H), 6.77 (d, J=8.9 Hz, 1 H), 6.72 (d, J=2.1 Hz, 1 H), 6.49 (dd, J=8.9, 2.1 Hz, 1 H), 5.2 (s, 2 H), 3.55 (br s, 2 H).
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Synthesis routes and methods II

Procedure details

1-Benzyloxy-2-chloro-4-nitrobenzene (10.0 g, 37.9 mmol) and iron powder (10.6 g, 189.6 mmol) were mixed in 250 mL acetic acid and were stirred at rt overnight. The reaction mixture was filtered through a pad of Celite®, and washed with EtOAc. The filtrate was concentrated in vacuo and neutralized with saturated Na2CO3 solution. The contents were extracted with EtOAc (6×300 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude material was triturated with Hex/EtOAc (2:1) to furnish 4-Benzyloxy-3-chloro-phenylamine (7.8 g, 88%) as a white solid. 1H-NMR (DMSO-d6) δ 7.43-7.30 (m, 5H), 6.90 (d, 1H), 6.63 (d, 1H), 6.46 (dd, 1H), 4.99 (s, 2H), 4.92 (s, 2H); LCMS RT=2.09 min; [M+H]+=234.5.
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10 g
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250 mL
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10.6 g
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Synthesis routes and methods III

Procedure details

To 4-amino-2-chlorophenol (7.23g, 50 mmol) dissolved in acetone (250 mL), was added potassium carbonate (6.94 g, 50 mmol), followed by the addition of benzyl chloride (5.8 mL, 50 mmol), tetrabutylammonium bromide (TBAB) (1.66 g, 5 mmol), and potassium hydroxide (2.84 g, 50 mmol). The reaction mixture was allowed to stir at reflux overnight under nitrogen. The reaction mixture was extracted three times using dichloromethane; the combined organic layers were washed with brine and dried over potassium carbonate. The sample was concentrated and the resulting oil was dried overnight under vacuum. The material was purified by silica gel flash column chromatography eluting with 50:50 v:v hexanes:ethyl acetate and the collected fractions were concentrated in vacuo to give E1 (9.3 g, 80%); mp 54° C.; HPLC: Inertsil ODS 3V C18, 40:30:30 [KH2PO4 (0.01 M, pH 3.2): CH3OH: CH3CN], 264 nm, Rt 14.8 min, 98.7% purity; MS (TOF ES+) m/z 234 (M+H, 100).
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7.23 g
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250 mL
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6.94 g
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5.8 mL
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2.84 g
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1.66 g
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Yield
80%

Synthesis routes and methods IV

Procedure details

A mixture of 6.59 g (0.025 moles) of the 4-benzyloxy-3-chloro nitrobenzene (example 4), 4.19 g (0.075 moles) of iron powder, and 12.04 g (0.225 moles) of ammonium chloride in 100 ml of ethanol and 25 ml of water was stirred mechanically and refluxed for half an hour. The reaction was allowed to cool and stir for 1 hour. The mixture was filtered and solids were washed with ethanol. The combined filtrates were taken to dryness in vacuo. This solid was dissolved in methylene chloride and passed through Magnesol. Removal of the solvent from the filtrate in vacuo gave 5.60 g of title compound.
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12.04 g
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100 mL
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25 mL
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4.19 g
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzyloxy-3-chloroaniline
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Customer
Q & A

Q1: What is a safer and more convenient method for synthesizing 4-benzyloxy-3-chloroaniline on a large scale?

A1: A recent study [] describes a convenient and safe method for synthesizing this compound on a large scale. The process involves reducing commercially available 4-benzyloxy-3-chloronitrobenzene using Tin(II) chloride (SnCl2). This method yields high-purity this compound with minimal tin residues, making it suitable for kilogram-scale production.

Q2: What are the advantages of using Tin(II) chloride (SnCl2) as a reducing agent in this synthesis?

A2: Tin(II) chloride (SnCl2) is advantageous in this synthesis due to its effectiveness in reducing the nitro group to an amine group. The described method [] highlights that using SnCl2 leads to a high yield of the desired product with high purity. Additionally, this method minimizes the presence of residual tin in the final product, a crucial factor for large-scale production and potential applications.

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